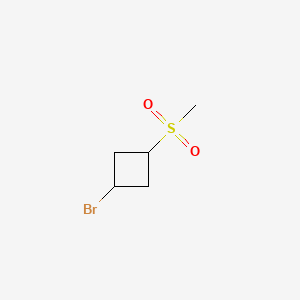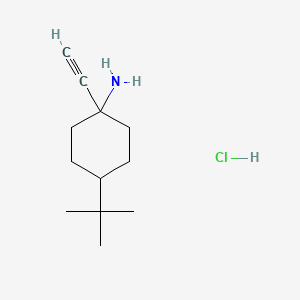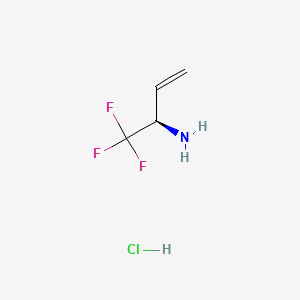
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclobutane ring substituted with a bromine atom and a methanesulfonyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the methanesulfonyl group. One common method is the bromination of cyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting bromo-cyclobutane can then be treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido-cyclobutane, thiol-cyclobutane, or alkoxy-cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Aplicaciones Científicas De Investigación
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical agents and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
(1r,3r)-1-Bromo-3-methanesulfonylcyclopentane: A similar compound with a five-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcyclohexane: A similar compound with a six-membered ring.
(1r,3r)-1-Bromo-3-methanesulfonylcycloheptane: A similar compound with a seven-membered ring.
Uniqueness
(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is unique due to its four-membered ring structure, which imparts distinct reactivity and steric properties compared to its larger ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C5H9BrO2S |
|---|---|
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
1-bromo-3-methylsulfonylcyclobutane |
InChI |
InChI=1S/C5H9BrO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
ZDLQDPBFXBLZPN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)


![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)

![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)



![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
